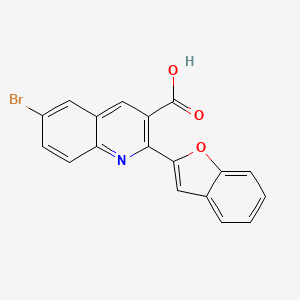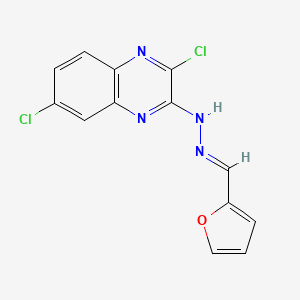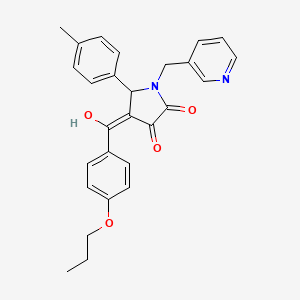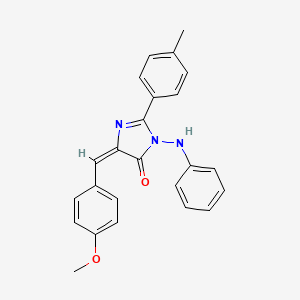![molecular formula C17H19NO5S B13374400 4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, dimethylphenyl group, and a sulfonylamino group attached to the benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-ethoxy-2,3-dimethylphenylamine, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with benzoic acid: The sulfonyl chloride intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy and dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
Sulindac: Contains a sulfonyl group and is used as an NSAID.
Uniqueness
4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy group and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
4-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-9-10-16(12(3)11(15)2)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
InChIキー |
KVTCRFYBVDBEMW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)

![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)

![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)

![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)

![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
